Neokotalanol
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Overview
Description
Neokotalanol is a sulfonium-type α-glucosidase inhibitor isolated from the traditional Ayurvedic medicine Salacia . It has shown remarkable potency against maltase-glucoamylase, being 2000-fold stronger than acarbose . This compound is particularly significant in the treatment of diabetes mellitus, a global health emergency affecting millions worldwide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neokotalanol involves a highly diastereoselective process. An appropriately protected epoxide is designed and synthesized from D-galactose . The key steps include:
S-alkylation of sulfides: This step is crucial for the formation of the sulfonium salt structure.
Protection and deprotection steps: These steps ensure the correct functional groups are available for subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving D-galactose and the diastereoselective S-alkylation of sulfides could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Neokotalanol undergoes several types of chemical reactions, including:
Substitution reactions: These are essential for the formation of the sulfonium salt structure.
Protection and deprotection reactions: These are used to manage the functional groups during synthesis.
Common Reagents and Conditions
Epoxide intermediates: These are crucial for the diastereoselective synthesis.
Sulfides: Used in the S-alkylation step to form the sulfonium salt.
Major Products
The major product of these reactions is this compound itself, which is obtained in a good total yield through a series of 14 steps .
Scientific Research Applications
Neokotalanol has several scientific research applications, particularly in the fields of:
Mechanism of Action
Neokotalanol exerts its effects by inhibiting α-glucosidase enzymes, particularly maltase-glucoamylase . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . The molecular target is the active site of the α-glucosidase enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Salacinol: Another potent α-glucosidase inhibitor isolated from Salacia.
Kotalanol: Similar in structure and function to Neokotalanol.
Ponkoranol: Another sulfonium-type α-glucosidase inhibitor.
Uniqueness
This compound is unique due to its exceptionally high potency against maltase-glucoamylase, being 2000-fold stronger than acarbose . This makes it a highly effective compound for managing blood glucose levels in diabetic patients .
Properties
Molecular Formula |
C12H25O9S+ |
---|---|
Molecular Weight |
345.39 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6S)-7-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C12H25O9S/c13-1-5(15)10(19)12(21)11(20)7(17)4-22-3-6(16)9(18)8(22)2-14/h5-21H,1-4H2/q+1/t5-,6+,7+,8+,9-,10+,11+,12+,22?/m0/s1 |
InChI Key |
JWOANRNVWBCYDC-PVOSGLMWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)CO)O)O |
Canonical SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
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